molecular formula C6H3BrS B2614277 2-Bromo-4-ethynylthiophene CAS No. 1849317-45-8

2-Bromo-4-ethynylthiophene

Cat. No.: B2614277
CAS No.: 1849317-45-8
M. Wt: 187.05
InChI Key: SEGAWKROMHXKFE-UHFFFAOYSA-N
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Description

2-Bromo-4-ethynylthiophene is a heterocyclic compound that contains both bromine and ethynyl functional groups attached to a thiophene ring. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of bromine and ethynyl groups makes this compound highly reactive and useful in various chemical syntheses and applications .

Safety and Hazards

The safety information for “2-Bromo-4-ethynylthiophene” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethynylthiophene typically involves the bromination of 4-ethynylthiophene. One common method is the bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted thiophenes
  • Coupled products with various aromatic and aliphatic groups
  • Oxidized or reduced derivatives of the ethynyl group

Comparison with Similar Compounds

  • 2-Bromo-5-ethynylthiophene
  • 2-Bromo-3-ethynylthiophene
  • 2-Iodo-4-ethynylthiophene

Comparison: 2-Bromo-4-ethynylthiophene is unique due to the specific positioning of the bromine and ethynyl groups on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may offer different selectivity and efficiency in synthetic applications .

Properties

IUPAC Name

2-bromo-4-ethynylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrS/c1-2-5-3-6(7)8-4-5/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGAWKROMHXKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CSC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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